Isononanoic acid

Description

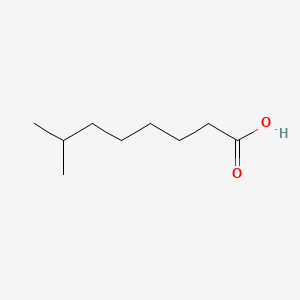

Structure

3D Structure

Properties

IUPAC Name |

7-methyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-8(2)6-4-3-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOYHFBNQHPJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883129 | |

| Record name | 7-Methyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-19-6, 26896-18-4 | |

| Record name | 7-Methyloctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyloctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isononanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Methyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isononanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-METHYLOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3MIU88L6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isononanoic acid synthesis from 2-ethylhexanol

An In-depth Technical Guide Topic: Isononanoic Acid Synthesis from 2-Ethylhexanol Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a branched-chain C9 carboxylic acid, is a pivotal intermediate in the chemical industry, essential for producing high-performance synthetic lubricants, plasticizers, and coatings.[1][2] Its synthesis from 2-ethylhexanol, a readily available C8 alcohol, is a multi-step industrial process that showcases fundamental principles of organic synthesis, including dehydration, hydroformylation, and oxidation. This guide provides a comprehensive technical overview of this synthetic pathway, detailing the underlying chemical mechanisms, field-proven experimental protocols, and critical process parameters. We will explore the causality behind experimental choices, from catalyst selection to reaction conditions, to provide a self-validating framework for researchers and development professionals.

Introduction to this compound: Properties and Applications

This compound (INA) is a mixture of isomeric C9 carboxylic acids. The specific isomer distribution is dependent on the manufacturing process. When synthesized from 2-ethylhexanol, the product is a mixture of positionally isomeric aliphatic C9 monocarboxylic acids.[3] This branched structure is key to its desirable properties, such as high thermal and oxidative stability, low volatility, and excellent lubricity.[4]

Key Industrial Applications:

-

Synthetic Lubricants: It is a critical building block for polyol esters used in high-performance refrigeration and aviation lubricants. Its branched structure ensures stability and compatibility with modern refrigerants.[1][5]

-

Plasticizers: Isononyl esters, derived from INA, are used as non-phthalate plasticizers to enhance the flexibility and durability of PVC and other polymers.[6][7]

-

Coatings and Resins: INA is used as a monomer in the synthesis of alkyd resins for paints and enamels, improving weather resistance and reducing yellowing.[5][7]

-

Corrosion Inhibitors: It is employed in metalworking fluids and coolants to protect metal surfaces from corrosion.[4][8]

-

Cosmetics: this compound-based esters serve as light, non-greasy emollients in personal care products.[6]

The Strategic Synthesis Pathway: From C8 Alcohol to C9 Acid

The transformation of 2-ethylhexanol (a C8 compound) to this compound (a C9 compound) necessitates the addition of a carbon atom. This is achieved through a robust, three-step industrial process. A direct oxidation of 2-ethylhexanol would yield 2-ethylhexanoic acid, a C8 acid, not the desired C9 product. The industrial route strategically builds the carbon backbone before the final oxidation.

The overall process is as follows:

-

Dehydration: 2-Ethylhexanol is dehydrated to form a mixture of octene isomers.

-

Hydroformylation (Oxo Process): The octene mixture is reacted with synthesis gas (carbon monoxide and hydrogen) to produce isononanal (a C9 aldehyde).

-

Oxidation: The isononanal is oxidized to the final product, this compound.[3][9][10]

Caption: High-level workflow for this compound synthesis.

Step 1: Dehydration of 2-Ethylhexanol

3.1 Mechanistic Principles The first step involves the acid-catalyzed elimination of water from 2-ethylhexanol to form a mixture of C8 olefins. This reaction proceeds via a carbocation intermediate, leading to a mixture of structurally isomeric octenes, including 2-ethyl-1-hexene and various methyl-heptenes.[11] The choice of a gas-phase reaction is often preferred industrially to favor elimination over competing substitution reactions (ether formation).

3.2 Catalytic Systems & Rationale The selection of a solid acid catalyst is critical for efficiency and selectivity.

-

Alumina (Al₂O₃): A common and cost-effective choice that provides good dehydration activity at elevated temperatures.

-

Phosphoric acid on a support (Silica or Alumina): Offers high activity and can be tailored for specific process conditions.[10]

The goal is to achieve high conversion of the alcohol while minimizing the formation of byproducts like di-C8-ethers.[11]

3.3 Experimental Protocol: Gas-Phase Dehydration

-

Catalyst Bed Preparation: A fixed-bed reactor is packed with the chosen catalyst (e.g., alumina pellets).

-

Inerting: The system is purged with an inert gas (e.g., nitrogen) and heated to the reaction temperature, typically in the range of 250-400°C.

-

Reagent Feed: Liquid 2-ethylhexanol is vaporized and fed into the reactor over the catalyst bed. The space velocity is a critical parameter, generally ranging from 0.2 to 3.5 L of 2-ethylhexanol per liter of catalyst per hour.[11]

-

Product Condensation: The reaction mixture exiting the reactor is cooled, leading to the condensation of the organic and aqueous phases.

-

Phase Separation: The organic phase (octene mixture) is separated from the aqueous phase using a decanter.[11]

Step 2: Hydroformylation of Octenes to Isononanal

4.1 The Oxo Process: Mechanism Hydroformylation is the cornerstone of this synthesis, as it adds the ninth carbon atom to the molecule. In this reaction, an alkene reacts with carbon monoxide (CO) and hydrogen (H₂) to form an aldehyde. The reaction is catalyzed by transition metal complexes, typically containing cobalt or rhodium.

Caption: Simplified catalytic cycle for hydroformylation.

4.2 Catalyst Systems: Rationale for Choice The reaction is catalyzed by a transition metal compound from Group VIII of the periodic table.[3][10]

-

Cobalt Catalysts (e.g., HCo(CO)₄): Requires high pressures (100-300 bar) and temperatures (110-180°C). Cobalt is less expensive but generally less active than rhodium. It is well-suited for the hydroformylation of branched olefins.

-

Rhodium Catalysts (e.g., HRh(CO)(PPh₃)₃): Operates under much milder conditions (lower pressure and temperature), offering higher selectivity. However, rhodium is significantly more expensive, and catalyst recovery is paramount.

4.3 Experimental Protocol: High-Pressure Hydroformylation

-

Reactor Setup: The reaction is performed in a high-pressure autoclave (stirred tank reactor) designed to handle flammable gases at high pressure.

-

Reagent Charging: The octene mixture and the catalyst precursor are charged into the reactor.

-

Pressurization: The reactor is sealed and pressurized with a mixture of carbon monoxide and hydrogen (synthesis gas or syngas). The CO/H₂ ratio is typically around 1:1.

-

Reaction: The reactor is heated to the target temperature while stirring vigorously to ensure good gas-liquid mass transfer. The reaction is highly exothermic and requires careful temperature control.

-

Depressurization & Product Recovery: After the reaction reaches completion (monitored by gas uptake), the reactor is cooled, and the excess syngas is carefully vented. The liquid product, isononanal, is then discharged.

Step 3: Oxidation of Isononanal to this compound

5.1 Mechanism of Aldehyde Autoxidation The final step is the oxidation of the C9 aldehyde to the corresponding carboxylic acid. This process typically occurs via a free-radical chain mechanism when using air or molecular oxygen.[12][13] The reaction proceeds through the formation of a peroxy acid intermediate.

5.2 Catalytic vs. Non-Catalytic Oxidation While the reaction can proceed non-catalytically, it is often accelerated by the presence of catalysts.

-

Alkali or Alkaline Earth Metal Carboxylates: Adding salts like sodium or potassium isononanoate can improve the reaction rate and selectivity.[9][14] These are generally used in amounts of 1 to 30 mmol per mole of aldehyde.[9]

-

Transition Metal Catalysts: Compounds of cobalt or manganese can also be used, though care must be taken to avoid over-oxidation and byproduct formation.[15]

5.3 Experimental Protocol: Liquid-Phase Oxidation

-

Reactor Charging: The crude isononanal is charged into a stirred reactor, which can be operated batchwise or continuously.[3] A suitable solvent like acetone or ethyl acetate may be used, although the reaction can also be run neat.[3][14]

-

Catalyst Addition: If used, the catalyst (e.g., an alkali metal carboxylate solution) is added to the aldehyde.[16]

-

Oxidation: Air or oxygen is bubbled through the liquid aldehyde under vigorous stirring. The temperature is typically maintained between 30°C and 80°C. The reaction is exothermic and requires cooling to maintain control.

-

Monitoring: The reaction is monitored by measuring acid number or by chromatographic analysis (GC) to determine the conversion of the aldehyde.

-

Purification: Once the reaction is complete, the crude this compound is purified, typically by vacuum distillation, to remove unreacted starting material, byproducts, and catalyst residues.

Quantitative Data Summary

The following table summarizes typical parameters for the synthesis process. Actual values can vary significantly based on the specific technology, catalyst, and scale of operation.

| Parameter | Step 1: Dehydration | Step 2: Hydroformylation | Step 3: Oxidation |

| Key Reagents | 2-Ethylhexanol | Octenes, CO, H₂ | Isononanal, O₂/Air |

| Catalyst | Al₂O₃ or H₃PO₄/SiO₂[10] | Cobalt or Rhodium complex[3] | Alkali metal carboxylate[9] |

| Temperature | 250 - 400 °C | 110 - 180 °C (Co) | 30 - 80 °C |

| Pressure | Atmospheric | 100 - 300 bar (Co) | Atmospheric |

| Typical Yield | > 95% | > 90% | > 98% |

| Final Purity | - | - | > 99% (after distillation) |

Safety, Handling, and Waste Disposal

This synthesis involves hazardous materials and high-pressure operations, requiring strict adherence to safety protocols.

| Substance | Key Hazards | Recommended PPE | Handling Precautions |

| 2-Ethylhexanol | Combustible liquid. Causes serious eye and skin irritation. Harmful if inhaled.[17][18] | Safety goggles, chemical-resistant gloves, respiratory protection if mist is present. | Use in a well-ventilated area. Avoid sources of ignition. Ground transfer equipment.[17] |

| Carbon Monoxide (CO) | Extremely flammable, highly toxic gas. | Not directly handled; used in closed high-pressure systems. CO detectors are mandatory. | Requires specialized high-pressure equipment and engineering controls. |

| This compound | Causes serious eye damage and skin irritation. Harmful if swallowed.[19][20] | Safety goggles/face shield, chemical-resistant gloves. | Handle in a well-ventilated area. Avoid contact with skin and eyes.[19] |

Engineering Controls: The hydroformylation step must be conducted behind a blast shield in a properly rated high-pressure bay. A robust ventilation system is crucial for all steps.

Waste Disposal: Organic waste streams should be collected and disposed of in accordance with local environmental regulations, typically via incineration. Aqueous streams may require neutralization before disposal.

Conclusion

The synthesis of this compound from 2-ethylhexanol is a sophisticated, multi-step process that is central to the production of numerous high-value chemical products. A thorough understanding of the reaction mechanisms—from dehydration and C-C bond formation via hydroformylation to the final oxidation—is essential for process optimization, safety, and efficiency. Future developments may focus on enhancing catalyst longevity, improving energy efficiency, and exploring bio-based feedstocks to align with the growing demand for sustainable chemical manufacturing.[8]

References

- Ataman Kimya. (n.d.). This compound.

- Evonik Degussa Gmbh. (2015).

- Zhang, Y., Zhao, B., et al. (2009). Oxidation of 2-Ethylhexanol to 2-Ethylhexanoic Acid Using Fe_2O_3/SiO_2 Catalyst.

- Ataman Kimya. (n.d.). ISONONANIC ACID.

- Neuchem. (n.d.). This compound – Bulk Chemical Supply & Distribution.

- Evonik Degussa Gmbh. (2016).

- JYT Chemical. (n.d.). This compound.

- Forge Chemicals (PTY) Ltd. (n.d.). This compound.

- Evonik Degussa Gmbh. (2014).

- Lu, C. (2012). Study On Synthesis Of 2-ethylhexoic Acid By Oxidation Of 2-ethylhexanol Using O2. Thesis.

- Evonik Degussa Gmbh. (2015).

- Evonik Degussa Gmbh. (2016).

- Evonik Degussa Gmbh. (2014). This compound proceeding from 2-ethylhexanol, process for preparation thereof and the preparation of conversion products thereof.

- Chemwin. (n.d.). Production and manufacturing method and process flow of this compound.

- Tsekhina, N. N., & Freidin, B. G. (1986). Kinetics and mechanism of oxidation of 2-ethylhexanol in presence of cobalt 2-ethylhexanoate. J. Appl. Chem. USSR (Engl. Transl.).

- DataIntelo. (2025). How Is the this compound Market Shaping the Future of Specialty Chemicals.

- Czieszowiec, Ł., & Orlińska, B. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen.

- Frontiers. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity.

- Perstorp. (n.d.). This compound.

- LP Information, Inc. (n.d.). Industrial this compound Market Growth and Outlook 2025-2031.

- BASF. (2025).

- BASF. (n.d.).

- Möller Chemie. (n.d.).

- Evonik Degussa Gmbh. (2015).

- (2021).

- ECHEMI. (n.d.).

- Czieszowiec, Ł., & Orlińska, B. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. PMC - NIH.

Sources

- 1. perstorp.com [perstorp.com]

- 2. Industrial this compound Market Growth and Outlook 2025-2031 [infinitymarketresearch.com]

- 3. US9434672B2 - Method for producing isononanoic acids from 2-ethyl hexanol - Google Patents [patents.google.com]

- 4. This compound – JYT Chemical [jytchem.com]

- 5. atamankimya.com [atamankimya.com]

- 6. neuchem.com [neuchem.com]

- 7. This compound - Forge Chemicals (PTY) Ltd [forgechemicals.com]

- 8. How Is the this compound Market Shaping the Future of Specialty Chemicals [intelmarketresearch.com]

- 9. US20150191410A1 - Method for Producing Isononanoic Acids from 2-Ethyl Hexanol - Google Patents [patents.google.com]

- 10. patents.justia.com [patents.justia.com]

- 11. KR20150029702A - Method for producing isononanoic acids from 2-ethyl hexanol - Google Patents [patents.google.com]

- 12. globethesis.com [globethesis.com]

- 13. Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. patents.justia.com [patents.justia.com]

- 15. Kinetics and mechanism of oxidation of 2-ethylhexanol in presence of cobalt 2-ethylhexanoate (Journal Article) | OSTI.GOV [osti.gov]

- 16. WO2014008975A1 - Method for producing isononanoic acids from 2-ethyl hexanol - Google Patents [patents.google.com]

- 17. download.basf.com [download.basf.com]

- 18. download.basf.com [download.basf.com]

- 19. moellerchemie.com [moellerchemie.com]

- 20. s3.oxea-chemicals.com [s3.oxea-chemicals.com]

Isononanoic acid solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Isononanoic Acid in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound, predominantly the isomer 3,5,5-trimethylhexanoic acid, is a nine-carbon branched-chain saturated fatty acid.[1][2] Its unique molecular structure, featuring a polar carboxylic acid head and a bulky, non-polar hydrocarbon tail, dictates its physicochemical properties and, consequently, its solubility behavior.[3] As a clear, oily liquid, it is a versatile intermediate in organic synthesis, finding extensive use in the formulation of synthetic lubricants, corrosion inhibitors, plasticizers, and as an excipient or intermediate in pharmaceutical development.[2][4] A thorough understanding of its solubility in various organic solvents is paramount for its effective application, from designing reaction media to developing stable and effective drug delivery systems.

This guide provides a detailed exploration of the principles governing the solubility of this compound, its behavior in different classes of organic solvents, and a robust protocol for its experimental determination.

| Property | Value | Source |

| Chemical Formula | C₉H₁₈O₂ | [1][5] |

| Primary Isomer | 3,5,5-Trimethylhexanoic Acid (~90%) | [1] |

| Molecular Weight | 158.24 g/mol | [1][5] |

| Appearance | Clear, colorless oily liquid | [3] |

| Boiling Point | ~236-255 °C | [1][6] |

| Melting Point | ~ -77 to -54 °C | [4][6] |

| Density | ~0.9 g/cm³ | [1][4] |

| Water Solubility | Sparingly soluble / Nearly insoluble | [1][3][5] |

Core Principles of Solubility

The solubility of this compound is a direct consequence of the interplay between its two distinct structural features: the hydrophilic carboxyl group (-COOH) and the hydrophobic branched alkyl chain.

-

The Hydrophilic Carboxyl Group: The -COOH group is polar and capable of acting as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O).[7][8] This allows it to interact favorably with polar solvents.

-

The Hydrophobic Alkyl Chain: The C8 branched alkyl chain is non-polar and interacts primarily through van der Waals (dispersion) forces.[9] Its significant size and branching contribute to the molecule's overall lipophilic character, dominating its behavior and limiting its solubility in water.[3][10]

The governing principle is "like dissolves like." this compound will exhibit the highest solubility in solvents that can effectively solvate both its polar head and its non-polar tail.

Caption: Dominant intermolecular forces governing this compound solubility.

Solubility Profile in Organic Solvent Classes

This compound is generally described as being miscible with or readily soluble in most common organic solvents.[1][5][6] The degree of solubility, however, is dictated by the solvent's specific properties.

| Solvent Class | Representative Solvents | Expected Solubility | Primary Interactions |

| Alcohols | Methanol, Ethanol | High / Miscible[3][6] | Hydrogen bonding with the carboxyl group and van der Waals forces with the alkyl chain. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible[6] | Can act as hydrogen bond acceptors for the carboxyl -OH; good solvation of the alkyl chain. |

| Ketones | Acetone, Methyl Ethyl Ketone | High / Soluble[3] | Strong dipole-dipole interactions with the carboxyl group. |

| Esters | Ethyl Acetate | High / Soluble[11] | Polar interactions with the carboxyl group and van der Waals forces with the alkyl chain. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble[9] | Primarily van der Waals forces; carboxylic acids often form stable dimers in nonpolar media, which enhances solubility.[7][12] |

| Aliphatic Hydrocarbons | Heptane, Hexane | Soluble | Dominated by van der Waals forces between the alkyl chains of the solute and solvent. |

| Chlorinated Solvents | Chloroform, Dichloromethane | High / Soluble[3][5] | Favorable dipole-dipole and dispersion interactions. |

Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination

To obtain quantitative solubility data, a rigorous and self-validating experimental approach is necessary. The isothermal equilibrium method is a standard and reliable technique. The core principle is to create a saturated solution at a constant temperature, allow the system to reach equilibrium, and then accurately measure the concentration of the dissolved solute.

Causality and Experimental Design

-

Constant Temperature: Solubility is highly temperature-dependent. A constant temperature water bath is critical to ensure that the measured solubility is for a single, defined condition.

-

Ensuring Equilibrium: A saturated solution is a system in equilibrium. It is crucial to allow sufficient time for this equilibrium to be reached, where the rate of dissolution equals the rate of precipitation. Testing samples at multiple time points (e.g., 24 and 48 hours) and finding no significant change in concentration validates that equilibrium has been achieved.

-

Supersaturation Approach: Preparing a sample by cooling a heated, more concentrated solution helps confirm true equilibrium by approaching it from the opposite direction (supersaturation vs. undersaturation). The final equilibrium concentration should be the same regardless of the starting point.

-

Accurate Quantification: The choice of analytical method (e.g., GC-FID, HPLC, or titration) must be validated for accuracy, precision, and linearity for this compound in the chosen solvent.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a series of sealed vials. The excess solid/liquid phase should be clearly visible.

-

Prepare replicate vials for each time point to be tested (e.g., 24h, 48h).

-

-

Equilibration:

-

Place the sealed vials in a calibrated, constant-temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials continuously to facilitate dissolution and ensure the entire system reaches thermal and chemical equilibrium.

-

-

Phase Separation:

-

After the designated equilibration time (e.g., 24 hours), stop agitation and allow the vials to rest in the constant-temperature bath for at least 4-6 hours. This allows the undissolved excess this compound to settle, leaving a clear, saturated supernatant.

-

Alternatively, for faster separation, centrifuge the vials in a temperature-controlled centrifuge set to the experimental temperature.

-

-

Sampling and Analysis:

-

Carefully extract an aliquot of the clear supernatant using a pre-warmed or temperature-equilibrated syringe. To avoid precipitating the solute, it is crucial not to alter the sample's temperature.

-

Immediately dilute the aliquot with a known volume of fresh solvent to prevent precipitation upon cooling.

-

Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as gas chromatography (GC) or titration with a standardized base.

-

-

Data Calculation and Validation:

-

Calculate the solubility, typically expressed in g/100 mL or mol/L.

-

Repeat the analysis for samples equilibrated for a longer duration (e.g., 48 hours). If the solubility values are consistent with the 24-hour samples, equilibrium was likely achieved.

-

Caption: Experimental workflow for determining this compound solubility.

Implications for Research and Drug Development

A comprehensive understanding of this compound's solubility is not merely academic; it has profound practical implications.

-

Pharmaceutical Formulation: As an excipient, this compound can be used to solubilize poorly water-soluble active pharmaceutical ingredients (APIs) in lipid-based drug delivery systems. Its solubility profile determines which co-solvents and oils are viable for creating stable emulsions or microemulsions.[2]

-

Chemical Synthesis: When used as a reactant or intermediate, its solubility dictates the choice of reaction solvent, influencing reaction rates, yields, and the ease of product purification.[5]

-

Industrial Applications: In lubricants and metalworking fluids, miscibility with base oils and other additives is critical for performance.[2][4] The solubility characteristics ensure the formulation remains a stable, homogeneous single phase across a range of operating temperatures.

By leveraging the principles and methodologies outlined in this guide, researchers and scientists can confidently select appropriate solvent systems, design robust experimental protocols, and accelerate the development of innovative products and formulations.

References

- This compound - Isatis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4EktG_CK8ZZ31U3jF9aOwmQVCXbY2mq1-ZYAskpmm1ztuo-TaWiU2yapYhTWpcdRiSQbRRidfGOzpWF3hHnE6fm_qFbreWCDx2tsBKWEjemx5JDKLNqUusisBp5b_zQNymp3fwNpQgCtOBdLBNyg3obDkuNsggzN8]

- JoVE. (2023-04-30). Video: Physical Properties of Carboxylic Acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7cBzGvb3vEjFr_6VrOwgHdk6fYNqiGRo5o7wUo7eYI2i1kWSirRd02V1bnynbYx7vlwN5Dl7qzrVd2VsS_fCJ86wK-7WkjhZjgXYPxoOxH5ZA8U61bg0atY1ra6FcTPOV1tFstTxUm44Cy75lUR0yNYWcO7GTFjO85wsQmL3M9DyCiXO9OZy16rw1TPP6B1Qi]

- Ataman Kimya A.Ş. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXLING5hJ29tKKl3Hg5dVRO6hKtfPcac2FieGTyRYTUTzwdp0UQT57vLR56ajPkhrS5vCT_Gpt7yhEU1_qbSqlpeK5ctV8LCzuUHocHf3HTT-ZLsJXX3Nk-hIVbx6hcDxE4rm35CtuZRo0rhbUZ6c_ZjLrgIQnAH-qDQWOboMIUW4=]

- Ataman Kimya. ISONONANIC ACID. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRFu02Eaw9Hf0TSbpjTW8cpWdaFJxNkuXxkiTDRoiMIxSxwgQl0uSiMao6T9tz6dqw9GAw5goMHflCKDQVe0hhg6L73EIOogfPx9z7zfhJsaxxAWPqYZ6j87pNfTSRycgDmJvbq_h1MytsfR9cdEn5hTk=]

- atamankimya.com. This compound (IZONONANOIK ASIT). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr4mGCIFo0U4AkBfq_MouOVjf_cM9vb2_TVEKqAKHiCRV2ZyHAa6ebin-WzR9yOOpW4mNhrq1NXPJU_6zRE7KRMf6dcitmTXlJPZflONhzZveSREkJC99C931Ixt52rkMqVVNTgHgXLkEl5nyyBH7erpuc6hrRVuW_4TeRNv4gAWkt2YBDU-u3_w==]

- (2024-02-17). This compound Supplier in Europe. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDJG7KwXrF_f80HWRqrseO_4WAL4BvP6rbLiyCcxiK4Bt6aMQmIWWuz3ctk0ygWSnPkGKYeqzu_UygtxZc63FlEQZ-GUWiXbrwU53scMjtBIT3fNzGv4CoEbh8pawk-nugh-xl]

- CK-12 Foundation. (2025-12-16). Physical Properties of Carboxylic Acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3ojSK-Ggj8-jht4EvHajgxEWzBhXKYDWNySFzyDUVdMVgJnpIdqeiRDx_dXgnscRuIQvpjgJo0u4PEdbV5sXgoTJm8W1TetG1iq6sNE-wTkQ0hSFlnQQ-Di1ohasxJ8lmsFohJa6WLVPYsoOnIFbqVAOJJgr2qCORUsjLVsK7wMc6zlXjicpw9kj3icdsJMEmhonqBi-MylqfrZk4xD5Jhp8-p9JOQ2ZDTiLFHuEjkSPx12EyQnQ3bhgRjrtA]

- Benchchem. A Comparative Analysis of Neononanoic Acid and this compound for Researchers and Drug Development Professionals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB45P4hyT8QqB-fQ1TEoiGUpGKcVJxudWH3CL5rdR6aPgngNlBd7cVP1L1TwwnqICZaYx4klMlsN5L5OMu-VyEuCh-qgjRTlHgIYjCSKQRuBswCTmfLKffPZwt2RNprowYdDqCKqDSPHeZNZ3zVWmRe9Sy5UZQfNFQvu7XKOHUkV_647YdY4_YTs7a0RCpYCrcb9IkrMxTEi1ftK4Posf4mBh_PjNk7CExJuUSXE13k9SjCw9pQ1cKQX1STNbIMyH3RcCTUT4ZVXyXDZnvAcjB]

- Wikipedia. Carboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9FkBtsmgt4ioL1ugQtNmo_cXTBC4LBkglwvUrVp0CD8DcyAd2r6I1Ik4CflVTpNczY-PV-ZyH1ZhadIMWDE4aLuwfdgLAOruD829gmopLDdHMh61YV8usQjhSEg9WjorMX2y-fVE-ug==]

- Britannica. Carboxylic acid - Properties, Structure, Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6TvM5B6g8htKJwDIn157RRV0iuUgHX4M0AS30mpigiMOc8egQVZAvnxZvWRIoSDLWSb2Bc_pKi5zeAOJs_3QJ6yFqxL0fFuGGB55z_RyJICPrXRXcNbbpHrDvbx6owtMpW8Aw42hLEKv5VKQQJvgIz0_yIhHWbgNkPjdFfF9qqpbN1VDNxyiTlzljDA==]

- Semantic Scholar. Low temperature solubilities of fatty acids in selected organic solvents. [URL: https://vertexaisearch.cloud.google.

- Aliphatic Carboxylic Acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeaelzxqurz50CfZ9VRGUlGVqN75ARDhPIre3qsYw86ADoYnDQLu_bch-WyQgcMcqoaeYxild3i-ebqCTcTIPUsjiZtiSSmfJ4Ab8lLwdjzDIUECmcSSUcZSopurZeT4ZyxHkKJ-ZUvZls0_57oSNfxvCjkVWtlmQ_C5tZV0Gl2NeWsqkwTCCS47IP9tR3J2N4uAZM3w_B1g==]

- Ataman Kimya. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdw87hUTUqdGHeyQfaYKMEyuzbuESyVEH9930CNd5J0N7OoQbOShFKH3N6zd0qjcGzVfuWX1Z0GsSZ2BidJ-otiwd1zhtNKwmL32hGZ6Sojpzh8Hg1UC3xwnV49pspmxg3YLydY999cTAUpj8k7f_ex-lz]

- Univar Solutions. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmjNY3vKTDU9dLaxPZFB6D7dubx81zprN6O2_aVp0XdDw8uyMBvPN31BTTO2a-q8eoe5j02m6g-iAn7bf7YVttP4iMRZFDeWHFF__rNqTq0l97x4171Cwkgzqt8e2sDG-Z-WTWI2O6d1Zn2TGjIBpKaw==]

Sources

- 1. ataman-chemicals.com [ataman-chemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. isatis.net [isatis.net]

- 4. univarsolutions.com [univarsolutions.com]

- 5. atamankimya.com [atamankimya.com]

- 6. solechem.eu [solechem.eu]

- 7. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 9. CK12-Foundation [flexbooks.ck12.org]

- 10. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 11. Low temperature solubilities of fatty acids in selected organic solvents | Semantic Scholar [semanticscholar.org]

- 12. Video: Physical Properties of Carboxylic Acids [jove.com]

Spectral analysis of isononanoic acid (NMR, FTIR)

An In-depth Technical Guide to the Spectral Analysis of Isononanoic Acid

Introduction: Defining the Analyte

This compound is a C9 fatty acid that exists as a mixture of isomers. The specific branching of the nine-carbon backbone dictates its physical and chemical properties, making precise structural confirmation essential for its application in lubricants, polymers, and pharmaceutical intermediates. While various isomers exist, this guide will focus on one of the most commercially significant and well-characterized isomers: 3,5,5-trimethylhexanoic acid (CAS No. 3302-10-1).[1][2] The methodologies and principles detailed herein provide a robust framework for the analysis of this isomer and can be adapted for others, such as 7-methyloctanoic acid.[3]

This guide offers an in-depth exploration of the primary spectroscopic techniques—Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy—used for the unambiguous identification and quality control of this compound. We will delve into the causality behind experimental choices, provide validated protocols, and interpret the resulting spectral data to build a complete structural profile.

Part 1: The Molecular Structure of 3,5,5-Trimethylhexanoic Acid

Understanding the molecule's three-dimensional structure is the cornerstone of interpreting its spectral output. 3,5,5-trimethylhexanoic acid features a six-carbon chain with a carboxylic acid functional group and three methyl branches. The presence of a chiral center at the C3 position and a quaternary carbon at the C5 position creates a unique and non-symmetrical hydrogen and carbon framework, which is ideal for elucidation by NMR.

Caption: Numbered structure of 3,5,5-trimethylhexanoic acid.

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The principle rests on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. For this compound, FTIR is exceptionally effective at confirming the presence of the defining carboxylic acid group.

Causality in Experimental Design

The choice of sampling technique is critical. For a liquid sample like 3,5,5-trimethylhexanoic acid, Attenuated Total Reflectance (ATR) is the preferred method over traditional salt plates (NaCl, KBr).[4] ATR-FTIR offers superior reproducibility, requires minimal sample preparation, and eliminates the potential for interference from atmospheric moisture, which is crucial when analyzing the broad hydroxyl (-OH) stretch of the carboxylic acid.

Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR crystal (typically diamond) are clean. Record a background spectrum of the empty, clean ATR accessory to subtract atmospheric H₂O and CO₂ signals from the sample spectrum.[5]

-

Sample Application: Place a single drop of neat 3,5,5-trimethylhexanoic acid directly onto the center of the ATR crystal.[5]

-

Data Acquisition:

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: Co-add 16 to 32 scans to achieve an optimal signal-to-noise ratio.[5]

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance plot.[5]

Data Interpretation

The FTIR spectrum of 3,5,5-trimethylhexanoic acid is dominated by two key features characteristic of a carboxylic acid.

| Frequency Range (cm⁻¹) | Vibrational Mode | Interpretation |

| 3300–2500 | O–H stretch | A very broad and strong absorption, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. |

| 2960–2870 | C–H stretch | Strong, sharp absorptions corresponding to the aliphatic methyl and methylene groups. |

| ~1710 | C=O stretch | A very strong, sharp absorption, indicative of the carbonyl group in a saturated aliphatic carboxylic acid dimer.[4] |

| ~1410 & ~920 | O–H bend | Medium, broad absorptions related to the O–H bending, often coupled with C-O stretching. |

| ~1290 | C–O stretch | A medium-intensity band associated with the carbon-oxygen single bond of the carboxylic acid. |

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

While FTIR confirms functional groups, NMR spectroscopy elucidates the complete carbon-hydrogen framework of the molecule. It provides detailed information on the chemical environment, connectivity, and relative numbers of protons and carbons, making it the definitive technique for structural verification.

The general workflow for NMR analysis is a self-validating system, beginning with precise sample preparation and culminating in data that must correlate across different NMR experiments (¹H, ¹³C, and potentially 2D spectra like COSY and HSQC) to confirm a single, unambiguous structure.

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Analysis

Proton NMR provides a quantitative map of all hydrogen atoms in the molecule.

Deuterated chloroform (CDCl₃) is the solvent of choice for this compound as it effectively dissolves the nonpolar molecule and its residual proton signal does not interfere with the analyte's signals.[5] Tetramethylsilane (TMS) is added as an internal standard because its 12 equivalent protons produce a single, sharp signal at a defined 0.00 ppm, which is upfield from most organic proton resonances, ensuring it does not obscure sample signals.[5]

-

Sample Preparation: Dissolve 5–10 mg of 3,5,5-trimethylhexanoic acid in ~0.7 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.[5]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[5]

-

Data Acquisition:

-

Pulse Sequence: Standard 30° or 90° pulse.

-

Spectral Width: -2 to 14 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Scans: 16 scans for good signal-to-noise.[5]

-

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase corrected, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.[5]

The ¹H NMR spectrum of 3,5,5-trimethylhexanoic acid shows distinct signals for each unique proton environment.

| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment | Rationale |

| ~11.0–12.0 | 1H | Singlet (broad) | -H OOC- | The acidic proton is highly deshielded and undergoes rapid chemical exchange, resulting in a broad singlet far downfield.[4] |

| 2.25, 2.05 | 2H | Doublet of Doublets (dd) | -CH ₂-COOH | These two protons are diastereotopic due to the adjacent chiral center (C3). They split each other (geminal coupling) and are further split by the single proton on C3 (vicinal coupling). |

| ~1.95 | 1H | Multiplet (m) | -CH (CH₃)- | This proton is coupled to the adjacent CH₂ protons at C2 and C4, resulting in a complex multiplet. |

| 1.25, 1.05 | 2H | Doublet of Doublets (dd) | -CH ₂-C(CH₃)₃ | These protons are also diastereotopic, adjacent to the chiral C3 center, leading to a complex splitting pattern. |

| ~0.95 | 3H | Doublet (d) | -CH(C H₃)- | The methyl group at C3 is split into a doublet by the single proton on C3. |

| ~0.90 | 9H | Singlet (s) | -C(CH ₃)₃ | The nine protons of the three methyl groups on the quaternary C5 are chemically equivalent and have no adjacent protons to couple with, resulting in a strong singlet. |

¹³C NMR Analysis

Carbon NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

A standard proton-decoupled experiment is used to simplify the spectrum. This technique removes C-H coupling, causing each unique carbon atom to appear as a single, sharp line. This greatly enhances signal-to-noise and simplifies interpretation. The relaxation delay is set to at least 2 seconds to allow for the slower relaxation of quaternary carbons, ensuring they are accurately represented in the spectrum.[6]

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: 100 MHz (for a 400 MHz ¹H system) or higher field NMR spectrometer.

-

Data Acquisition:

-

Data Processing: Similar to ¹H NMR, the data is Fourier transformed and corrected. The chemical shifts are referenced to the CDCl₃ solvent signal at 77.16 ppm.[6]

The nine carbon atoms of 3,5,5-trimethylhexanoic acid are all chemically non-equivalent and thus produce nine distinct signals.

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~180–185 | C OOH (C1) | The carbonyl carbon is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms.[4] |

| ~51.5 | -C H₂-C(CH₃)₃ (C4) | Aliphatic carbon adjacent to the bulky quaternary center. |

| ~42.9 | -C H₂-COOH (C2) | Aliphatic carbon adjacent to the electron-withdrawing carbonyl group. |

| ~34.1 | -C H(CH₃)- (C3) | The methine carbon at the chiral center. |

| ~30.2 | -C (CH₃)₃ (C5) | The quaternary carbon, typically showing a lower intensity due to longer relaxation times. |

| ~29.8 | -C(C H₃)₃ (C5-Me) | The three equivalent methyl carbons attached to the quaternary center. |

| ~19.5 | -CH(C H₃)- (C3-Me) | The methyl carbon attached to the chiral center. |

(Note: Specific assignments of C2, C3, C4, C5, and the methyl groups can be definitively confirmed with 2D NMR techniques like HSQC and HMBC, but these represent typical assignments based on substituent effects.)

Conclusion

The synergistic application of FTIR and multinuclear NMR spectroscopy provides a comprehensive and definitive characterization of this compound. FTIR serves as a rapid screening tool to confirm the essential carboxylic acid functionality through its characteristic O-H and C=O stretching vibrations. Subsequently, ¹H and ¹³C NMR provide a detailed, atom-by-atom map of the molecular architecture, confirming the specific isomeric identity of 3,5,5-trimethylhexanoic acid. This integrated spectroscopic approach forms a self-validating system that is indispensable for quality assurance, regulatory compliance, and advanced research in any field utilizing this versatile fatty acid.

References

-

National Institute of Standards and Technology (NIST). "Hexanoic acid, 3,5,5-trimethyl-." NIST Chemistry WebBook. Available at: [Link]

-

SpectraBase. "3,5,5-Trimethylhexanoic acid, methyl ester - Optional[FTIR] - Spectrum." Wiley Science Solutions. Available at: [Link]

-

SpectraBase. "3,5,5-Trimethylhexanoic acid, methyl ester - Optional[1H NMR] - Chemical Shifts." Wiley Science Solutions. Available at: [Link]

-

PubChem. "this compound | C9H18O2 | CID 33635." National Center for Biotechnology Information. Available at: [Link]

-

SpectraBase. "this compound - Optional[13C NMR] - Chemical Shifts." Wiley Science Solutions. Available at: [Link]

-

National Institute of Standards and Technology (NIST). "Hexanoic acid, 3,5,5-trimethyl-." NIST Chemistry WebBook. Available at: [Link]

-

NP-MRD. "1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0144532)." Natural Products Magnetic Resonance Database. Available at: [Link]

-

PubChem. "3,5,5-Trimethylhexanoic acid | C9H18O2 | CID 90960." National Center for Biotechnology Information. Available at: [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. "Spectral Database for Organic Compounds (SDBS)." SDBSWeb. Available at: [Link]

Sources

- 1. Hexanoic acid, 3,5,5-trimethyl- [webbook.nist.gov]

- 2. 3,5,5-Trimethylhexanoic acid | C9H18O2 | CID 90960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C9H18O2 | CID 33635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Industrial Production of Isononanoic Acid via Hydroformylation

This guide provides a comprehensive technical overview of the industrial synthesis of isononanoic acid, a crucial branched-chain carboxylic acid. Primarily intended for researchers, scientists, and professionals in drug development and specialty chemicals, this document delves into the core chemical principles, process engineering, and practical methodologies underpinning its large-scale production. We will explore the foundational hydroformylation (oxo synthesis) of C8 olefins, followed by the subsequent oxidation to the final acid product, offering insights into catalyst selection, reaction kinetics, and purification strategies.

Introduction: The Significance of this compound

This compound, a mixture of C9 isomeric carboxylic acids, is a vital intermediate in the chemical industry.[1] Its branched structure imparts unique properties such as excellent thermal and oxidative stability, low volatility, and good solubility in organic media.[2][3] These characteristics make it a sought-after precursor for a diverse range of applications, including:

-

Synthetic Lubricants: As a key component in the production of polyol esters for high-performance aviation and refrigeration lubricants.[4]

-

Plasticizers: Used in the manufacturing of esters that enhance the flexibility and durability of polymers like PVC.[2][5]

-

Coatings and Paints: Incorporated into alkyd and polyester resins to improve gloss, drying time, and weather resistance.[2][4]

-

Corrosion Inhibitors: Employed in metalworking fluids and coolants to protect metal surfaces.[1][4]

-

Cosmetics: Its esters are used as emollients in personal care products, providing a light, non-greasy feel.[2]

The industrial demand for this compound has driven the development of efficient and scalable manufacturing processes, with hydroformylation of octene isomers being the cornerstone of modern production.[6][7]

The Synthetic Pathway: From Olefin to Carboxylic Acid

The industrial production of this compound is predominantly a two-stage process:

-

Hydroformylation (Oxo Synthesis): C8 olefins (octenes) are reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce C9 aldehydes (isononanals).

-

Oxidation: The resulting isononanal isomers are then oxidized to yield the final this compound.[1][6][7]

This sequential approach allows for high yields and selectivity, making it a cost-effective method for large-scale manufacturing.[7]

Feedstock: The Source of the C8 Backbone

The primary feedstock for this compound production is a mixture of C8 olefins. Common industrial sources include:

-

Diisobutylene: This is a major feedstock, produced from the dimerization of isobutene. The hydroformylation of diisobutylene, which mainly consists of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene, leads to 3,5,5-trimethylhexanal as the principal C9 aldehyde intermediate.[8]

-

Octenes from 2-Ethylhexanol: An alternative route involves the dehydration of 2-ethylhexanol, a readily available industrial chemical, to generate a mixture of octene isomers.[1][6][7] This approach offers flexibility in feedstock sourcing.

The choice of feedstock influences the isomeric composition of the final this compound product.

Core Chemistry and Catalysis: The Hydroformylation Step

Hydroformylation is one of the most significant achievements in industrial homogeneous catalysis, allowing for the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[9][10]

Reaction Mechanism

The reaction is catalyzed by transition metal complexes, most commonly based on cobalt or rhodium, which are soluble in the reaction medium.[9][10] The generally accepted mechanism involves a series of steps within a catalytic cycle.

Caption: Simplified industrial process flow for this compound production.

Process Description:

-

Feed Preparation: The C8 olefin feedstock is purified and mixed with the recycled catalyst solution.

-

Hydroformylation: The olefin and catalyst mixture is fed into a high-pressure reactor along with synthesis gas. The reaction is carried out under controlled temperature and pressure to maximize the yield of isononanal.

-

Catalyst Separation and Recycling: The product stream from the reactor, containing isononanal, unreacted olefins, and the catalyst, enters a separation unit. The valuable catalyst is separated and recycled back to the reactor. [10]4. Isononanal Purification: The crude isononanal is often purified by distillation to remove any unreacted starting materials and byproducts before the oxidation step. [6]5. Oxidation: The purified isononanal is fed into an oxidation reactor where it is reacted with an oxidant, such as air, to form this compound. [1]6. Final Purification: The crude this compound is subjected to one or more distillation steps to achieve the desired high purity required for its various applications.

Laboratory-Scale Synthesis Protocols

The following protocols provide a framework for the laboratory-scale synthesis of this compound, mirroring the industrial process. These are intended as a guide and may require optimization based on available equipment and specific starting materials.

Protocol 1: Rhodium-Catalyzed Hydroformylation of 1-Octene

This procedure outlines a representative hydroformylation of 1-octene using a rhodium-triphenylphosphine catalyst system.

Materials:

-

1-Octene

-

Dicarbonylacetylacetonato rhodium(I) [Rh(acac)(CO)₂]

-

Triphenylphosphine (TPP)

-

Toluene (anhydrous)

-

Synthesis gas (1:1 mixture of H₂/CO)

-

High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the autoclave with dicarbonylacetylacetonato rhodium(I) and triphenylphosphine (a typical molar ratio of TPP to Rh is 10:1 to 100:1).

-

Solvent and Substrate Addition: Add anhydrous toluene to dissolve the catalyst and ligand, followed by the addition of 1-octene.

-

Reaction Setup: Seal the autoclave and purge it several times with synthesis gas to remove any air.

-

Reaction Conditions: Pressurize the autoclave with the 1:1 H₂/CO mixture to the desired pressure (e.g., 20 bar). Heat the reactor to the target temperature (e.g., 100°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by observing the pressure drop as the synthesis gas is consumed. The reaction can also be monitored by taking samples (if the reactor setup allows) and analyzing them by gas chromatography (GC).

-

Workup: After the reaction is complete (typically several hours), cool the reactor to room temperature and carefully vent the excess gas. The resulting solution contains the isononanal product. The crude product can be analyzed by GC to determine conversion and selectivity. For purification, the solvent can be removed under reduced pressure, and the isononanal can be isolated by vacuum distillation.

Protocol 2: Oxidation of Isononanal to this compound

This protocol describes a general method for the oxidation of the isononanal product from the hydroformylation step.

Materials:

-

Isononanal (from Protocol 1)

-

An appropriate oxidizing agent (e.g., hydrogen peroxide, or air/oxygen with a suitable catalyst)

-

Solvent (e.g., acetic acid or an inert solvent)

-

Reaction flask with a stirrer, condenser, and gas inlet (if using air/O₂)

Procedure (Example using Air/O₂ with a Catalyst):

-

Reaction Setup: Charge the reaction flask with the crude or purified isononanal and a suitable solvent if necessary. Add a catalytic amount of a transition metal salt (e.g., a cobalt or manganese salt).

-

Oxidation: Heat the mixture to the desired temperature (e.g., 60-80°C) and bubble a slow stream of air or oxygen through the solution with vigorous stirring.

-

Monitoring: Monitor the disappearance of the aldehyde by techniques such as TLC or GC.

-

Workup: Once the reaction is complete, cool the mixture. The workup procedure will depend on the solvent and catalyst used. A typical workup may involve:

-

Dilution with water and extraction of the this compound into an organic solvent (e.g., ethyl acetate).

-

Washing the organic layer with brine.

-

Drying the organic layer over anhydrous sodium sulfate.

-

Removal of the solvent under reduced pressure.

-

-

Purification: The crude this compound can be purified by vacuum distillation to obtain the final high-purity product.

Conclusion

The industrial production of this compound via the hydroformylation of C8 olefins is a testament to the power of homogeneous catalysis in large-scale chemical manufacturing. The choice between cobalt and rhodium catalyst systems is a balance of economic and process considerations, with rhodium offering milder conditions and higher selectivity at a greater initial cost. The subsequent oxidation of the intermediate isononanal completes the synthesis, yielding a versatile and valuable chemical intermediate. A thorough understanding of the underlying chemical principles, reaction kinetics, and process engineering is essential for the optimization and continued innovation in the production of this compound and its numerous derivatives that are indispensable in a wide array of industrial and consumer applications.

References

-

Corey, E. J., Gilman, N. W., & Ganem, B. (1968). New methods for the oxidation of aldehydes to carboxylic acids and esters. Journal of the American Chemical Society, 90(20), 5616-5617. [Link]

-

Forge Chemicals (PTY) Ltd. (n.d.). This compound. Retrieved from [Link]

-

Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

-

JYT Chemical. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing isononanoic acids from 2-ethyl hexanol. (US9434672B2).

- Google Patents. (n.d.). Method for producing this compound esters, starting from 2-ethyl hexanol. (CN104520257A).

-

Mettler Toledo. (n.d.). Hydroformylation Process and Applications. Retrieved from [Link]

-

Univar Solutions. (n.d.). This compound. Retrieved from [Link]

-

Fablet, P., Fernandez-Martinez, M. D., Spannenberg, A., Jiao, H., Jackstell, R., & Beller, M. (2024). Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. Organic & Biomolecular Chemistry. [Link]

-

Wikipedia. (n.d.). Hydroformylation. Retrieved from [Link]

-

Tudor, R., & Ashley, M. (2007). Enhancement of Industrial Hydroformylation Processes by the Adoption of Rhodium-Based Catalyst: Part I. Johnson Matthey Technology Review, 51(3), 116-126. [Link]

-

Forge Chemicals (PTY) Ltd. (n.d.). This compound. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

- Google Patents. (n.d.). System and method for preparing this compound and preparation method of metal organic framework catalyst. (CN108047027B).

-

PubChem. (n.d.). A kind of method for preparing this compound from green oxidation of isononanol. (Patent CN-112608227-A). Retrieved from [Link]

- Google Patents. (n.d.). Method for producing isononanoic acids from 2-ethyl hexanol. (WO2014008975A1).

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

-

ACS Publications. (2026). In Situ Confining Single-Atom Rh Species on Oxygen-Vacancy-Enriched ZnO Polyhedron Frames for Enhanced Hydroformylation. Industrial & Engineering Chemistry Research. [Link]

-

Stanley, G. G. (2023). Cationic Cobalt(II) Bisphosphine Hydroformylation Catalysis: In Situ Spectroscopic and Reaction Studies. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). Rhodium catalyzed hydroformylation of 1-octene, styrene, 1-undecenol,... Retrieved from [Link]

-

Evans, D., Osborn, J. A., & Wilkinson, G. (1968). Hydroformylation of alkenes by use of rhodium complex catalysts. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3133-3142. [Link]

-

Zhang, B., Kubis, C., & Franke, R. (2022). Hydroformylation catalyzed by unmodified cobalt carbonyl under mild conditions. Science, 377(6611), 1223-1227. [Link]

Sources

- 1. US9434672B2 - Method for producing isononanoic acids from 2-ethyl hexanol - Google Patents [patents.google.com]

- 2. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 3. Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. New methods for the oxidation of aldehydes to carboxylic acids and esters | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. CN108047027B - A kind of system and method for preparing this compound and preparation method of metal organic framework catalyst - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. A Greener Higher Olefin Hydroformylation Process (Chapter 8) - Green Catalysis and Reaction Engineering [cambridge.org]

- 10. youtube.com [youtube.com]

Natural occurrence of branched-chain fatty acids

An In-depth Technical Guide to the Natural Occurrence of Branched-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by the presence of one or more methyl groups along their aliphatic chain.[1][2] Primarily found in bacteria, they are also present in a variety of other organisms, including marine life, and are consumed by humans through dairy products and certain fermented foods.[2][3] BCFAs play a crucial role in modulating cell membrane fluidity and are increasingly recognized for their diverse biological activities, with potential implications for human health, including gut health and immune function.[4][5] This technical guide provides a comprehensive overview of the natural occurrence of BCFAs, their biosynthesis, analytical methodologies for their study, and their physiological significance, offering valuable insights for researchers and professionals in the fields of life sciences and drug development.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids are predominantly saturated fatty acids distinguished by methyl branches. The most common forms are the iso- series, with a methyl group on the penultimate carbon from the methyl end, and the anteiso- series, with a methyl group on the antepenultimate carbon.[1] These structural variations significantly influence their physicochemical properties.

Natural Occurrence of BCFAs

BCFAs are widespread in nature, with their distribution varying significantly across different biological systems.

Bacteria

BCFAs are integral components of cell membranes in many bacterial species, particularly Gram-positive bacteria, where they can constitute a significant portion of the total fatty acids.[6][7][8] Their presence is a key factor in bacterial adaptation to diverse environmental conditions.[8] For instance, the ratio of iso- to anteiso- BCFAs can be altered in response to temperature changes to maintain optimal membrane fluidity. In some bacteria, such as those of the genus Bacillus, BCFAs are the major acyl constituents of membrane lipids.[6][9]

Marine Organisms

The marine environment is a rich source of diverse fatty acids, including BCFAs. They have been identified in various marine organisms, from microalgae to sponges and fish.[10][11][12][13] For example, novel BCFAs have been isolated from the phospholipids of sponges like Strongylophora durissima.[10] The presence of BCFAs in these organisms is often linked to the marine food web, where they are transferred from bacteria and microalgae to higher trophic levels.

Plants

While less common than in bacteria, BCFAs are also synthesized in certain plants. In species like those belonging to the Solanaceae family, branched-chain acyl groups derived from amino acids are incorporated into specialized metabolites.[2]

Ruminant Animals and Dairy Products

Ruminant animals, such as cows, are a significant dietary source of BCFAs for humans. These fatty acids are synthesized by the microorganisms residing in the rumen and are subsequently incorporated into the milk and meat of the animals.[14] Consequently, dairy products like butter and cheese are among the richest dietary sources of BCFAs.[14][15][16]

Humans

In humans, BCFAs are found in specific contexts. They are a major component of the vernix caseosa, the waxy substance covering the skin of newborns, where they are thought to play a protective role.[2][3][4] The gut microbiome also contributes to the pool of BCFAs in the human body through the fermentation of proteins.[17]

Biosynthesis of BCFAs

The biosynthesis of BCFAs is a fascinating process that primarily utilizes branched-chain amino acids (BCAAs) as primers.

Role of Branched-Chain Amino Acids (BCAAs)

The synthesis of iso- and anteiso- fatty acids is initiated by the corresponding branched-chain α-keto acids derived from the deamination of valine, leucine, and isoleucine.[14][18]

-

Valine is the precursor for iso-even-numbered fatty acids (e.g., 14-methylpentadecanoic acid).

-

Leucine gives rise to iso-odd-numbered fatty acids (e.g., 13-methyltetradecanoic acid).

-

Isoleucine is the precursor for anteiso-odd-numbered fatty acids (e.g., 12-methyltetradecanoic acid).[18]

This precursor-product relationship is a cornerstone of BCFA biosynthesis. In some organisms, like rats, BCAAs have been shown to be more efficient precursors for BCFA biosynthesis in the skin than branched-chain α-keto acids.[19]

Key Enzymes

A key enzyme in this pathway is the branched-chain α-keto acid decarboxylase (BCKA) , which is responsible for the decarboxylation of the α-keto acids to form the primers for fatty acid synthesis.[18] The elongation of these primers then proceeds via the fatty acid synthase (FAS) system, with malonyl-CoA serving as the chain extender.[18]

Diagram: Biosynthetic Pathway of Branched-Chain Fatty Acids

Caption: Biosynthesis of BCFAs from BCAAs.

Analytical Methodologies for BCFA Analysis

The accurate identification and quantification of BCFAs, especially isomers, present analytical challenges due to their structural similarities.[1] Gas chromatography-mass spectrometry (GC-MS) is the most powerful and widely used technique for BCFA analysis.[1][15]

Sample Preparation: Extraction and Isolation

The first step in BCFA analysis is the extraction of total lipids from the biological matrix. This is typically achieved using a solvent system such as chloroform-methanol. Once the lipids are extracted, the fatty acids are liberated from the lipid backbone (e.g., triglycerides, phospholipids) through saponification (alkaline hydrolysis). The resulting free fatty acids are then extracted into an organic solvent. For the specific enrichment of BCFAs, techniques like urea adduction can be employed to separate them from straight-chain fatty acids.

Derivatization for Gas Chromatography

Free fatty acids are not sufficiently volatile for GC analysis and must be derivatized to more volatile forms, most commonly fatty acid methyl esters (FAMEs). This is typically achieved by methylation using reagents such as boron trifluoride-methanol or acidic methanol.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone of BCFA analysis, allowing for the separation and identification of different fatty acid isomers.

-

Sample Preparation:

-

Extract total lipids from the sample using a 2:1 (v/v) chloroform:methanol mixture.

-

Saponify the lipid extract with 0.5 M methanolic NaOH at 80°C for 10 minutes.

-

Methylate the fatty acids by adding 14% boron trifluoride-methanol and heating at 80°C for 2 minutes.

-

Extract the resulting FAMEs with hexane.

-

Wash the hexane extract with saturated NaCl solution and dry over anhydrous sodium sulfate.

-

Concentrate the sample under a stream of nitrogen.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: A polar capillary column, such as a DB-225ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for optimal separation of FAME isomers.[20]

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at 10°C/min, hold for 5 minutes.

-

Ramp 2: Increase to 220°C at 5°C/min, hold for 10 minutes.

-

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis:

-

Identify FAMEs by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

-

Quantify individual FAMEs by comparing their peak areas with those of an internal standard (e.g., heptadecanoic acid).

-

Diagram: Experimental Workflow for GC-MS Analysis of BCFAs

Caption: Workflow for BCFA analysis by GC-MS.

Other Analytical Techniques

While GC-MS is the most common method, other techniques can also be employed. Liquid chromatography-mass spectrometry (LC-MS/MS) offers an alternative approach, particularly for the analysis of non-derivatized fatty acids. Chemical ionization (CI) mass spectrometry can provide complementary structural information to electron ionization (EI) by producing characteristic fragments that help in locating the branch position.[15]

Biological Functions and Significance of BCFAs

BCFAs exert a range of biological effects, primarily through their influence on cell membrane properties and their roles in cellular signaling.

Modulation of Cell Membrane Properties

The methyl branches of BCFAs disrupt the ordered packing of acyl chains in the lipid bilayer, thereby increasing membrane fluidity.[21] This is crucial for maintaining membrane function in organisms that experience fluctuations in environmental temperature. Anteiso-BCFAs are more effective at fluidizing membranes than iso-BCFAs.[21]

Role in Bacterial Adaptation

In bacteria, the ability to modulate membrane fluidity through changes in BCFA composition is a key adaptive mechanism.[8] This allows bacteria to thrive in a wide range of environments, from the cold depths of the ocean to the warm interiors of host organisms.

BCFAs in Human Health and Disease

Emerging research suggests that BCFAs may have significant implications for human health.

-

Gut Health: BCFAs produced by the gut microbiota are thought to contribute to a healthy gut environment.[4] They may influence the composition of the gut microbiota and have protective effects against conditions like necrotizing enterocolitis in newborns.[4]

-

Immunity: BCFAs may possess anti-inflammatory properties.[4]

-

Metabolic Regulation: There is growing interest in the role of BCFAs in metabolic health. Some studies suggest a link between BCFA levels and lipid metabolism.[17]

Table 1: Summary of BCFA Occurrence and Function

| Organism/System | Primary BCFAs | Key Functions |

| Bacteria | iso- and anteiso-C15, C17 | Membrane fluidity, environmental adaptation |

| Marine Organisms | Diverse, including novel structures | Trophic transfer, membrane function |

| Ruminants/Dairy | iso- and anteiso-C14 to C17 | Dietary source for humans |

| Humans | vernix caseosa, gut | Skin protection, gut health, immunity |

Conclusion and Future Perspectives

Branched-chain fatty acids are a structurally diverse and biologically significant class of lipids. Their widespread occurrence in nature, from bacteria to humans, underscores their fundamental importance in biological systems. The continued development of advanced analytical techniques will further elucidate the complex profiles of BCFAs in various biological matrices. A deeper understanding of the biosynthesis, metabolism, and biological functions of BCFAs holds significant promise for the development of novel therapeutic strategies and nutritional interventions aimed at improving human health. Future research should focus on elucidating the specific molecular mechanisms by which BCFAs exert their effects and on exploring their potential as biomarkers for health and disease.

References

- Application Note: GC-MS Analysis of Branched-Chain Fatty Acid Isomers - Benchchem.

- Gas Chromatography Chemical Ionization Mass Spectrometry and Tandem Mass Spectrometry for Identification and Straightforward Quantification of Branched Chain Fatty Acids in Foods | Journal of Agricultural and Food Chemistry - ACS Publications.

- Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance.

- Precursor role of branched-chain amino acids in the biosynthesis of iso and anteiso fatty acids in rat skin - PubMed.

- Fatty acid synthesis - Wikipedia.

- Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed.

- Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC - PubMed Central.

- Phospholipid Studies of Marine Organisms: New Branched Fatty Acids From Strongylophora Durissima - PubMed.

- BCFA - Gut Health, Immunity, Cancer | Branched-Chain Fatty Acids! What Are They? What Are They Good For? And From Which Foods & Beverages in Your Diet Can You Get Them? - SuppVersity.

- Structures of branched chain polyunsaturated fatty acids from marine algae - ResearchGate.

- An Overview on Fecal Branched Short-Chain Fatty Acids Along Human Life and as Related With Body Mass Index: Associated Dietary and Anthropometric Factors - PMC - NIH.

- Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry | Request PDF - ResearchGate.

- Branched-chain fatty acid - Wikipedia.

- Marine unsaturated fatty acids: structures, bioactivities, biosynthesis and benefits - NIH.

- Branched Chain Fatty Acids Analysis Service - Creative Proteomics.

- Branched Chain Fatty Acid (BCFA) Content of Foods and Estimated Intake in the United States - PMC - NIH.

- Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris - Frontiers.

- The branched-chain fatty acids of butterfat. 4. The isolation of (+) - NIH.

- Fatty acids as dietary tracers in benthic food webs - Inter-Research Science Publisher.

- Branched-Chain Fatty Acid Content Modulates Structure, Fluidity and Phase in Model Microbial Cell Membranes | Request PDF - ResearchGate.

- Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - MDPI.

- Branched-chain fatty acids role in health and nutrition | Dellait.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]

- 3. Branched Chain Fatty Acid (BCFA) Content of Foods and Estimated Intake in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BCFA - Gut Health, Immunity, Cancer | Branched-Chain Fatty Acids! What Are They? What Are They Good For? And From Which Foods & Beverages in Your Diet Can You Get Them? [suppversity.blogspot.com]

- 5. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]

- 6. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 9. [PDF] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. | Semantic Scholar [semanticscholar.org]

- 10. Phospholipid studies of marine organisms: new branched fatty acids from Strongylophora durissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Marine unsaturated fatty acids: structures, bioactivities, biosynthesis and benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. int-res.com [int-res.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The branched-chain fatty acids of butterfat. 4. The isolation of (+)-12-methyltetradecanoic acid and of 13-methyltetradecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Overview on Fecal Branched Short-Chain Fatty Acids Along Human Life and as Related With Body Mass Index: Associated Dietary and Anthropometric Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 19. Precursor role of branched-chain amino acids in the biosynthesis of iso and anteiso fatty acids in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Carboxyl Group Reactivity of Isononanoic Acid for Advanced Synthesis

Abstract